molecular formula C17H17F3N4O2 B2885622 N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)-6-(trifluoromethyl)nicotinamide CAS No. 2034437-52-8

N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)-6-(trifluoromethyl)nicotinamide

Katalognummer B2885622
CAS-Nummer: 2034437-52-8
Molekulargewicht: 366.344
InChI-Schlüssel: GGZWPFKPIDHRSA-JOCQHMNTSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)-6-(trifluoromethyl)nicotinamide, also known as TAK-659, is a small molecule inhibitor that targets Bruton's tyrosine kinase (BTK). BTK is a crucial enzyme in the B-cell receptor (BCR) signaling pathway, which is involved in the activation and proliferation of B-cells. TAK-659 has shown promising results in preclinical studies as a potential treatment for B-cell malignancies and autoimmune diseases.

Wissenschaftliche Forschungsanwendungen

Molecular Interaction Studies

Research on closely related compounds, such as nicotinamide and pyrazinamide, provides insights into the molecular interactions and energetic analysis crucial for understanding the behavior of N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)-6-(trifluoromethyl)nicotinamide. For instance, studies on the synthesis and structural evaluation of cocrystals involving nicotinamide have highlighted the importance of recognizing patterns and energy features within crystal lattices, which could be relevant for assessing the stability and solubility of this compound in various environments (Jarzembska et al., 2017).

Biochemical Pathways and Enzymatic Reactions

The biochemical pathways and enzymatic activities related to nicotinamide and pyrazinamide have been extensively studied, offering potential applications for this compound in therapeutic contexts. For example, the kinetics and inhibition of nicotinamidase from Mycobacterium tuberculosis, which is involved in the NAD+ salvage pathway, have been characterized, suggesting the possible impact of structurally related compounds on metabolic pathways (Seiner, Hegde, & Blanchard, 2010).

Antituberculosis Drug Resistance Studies

Research on pyrazinamide, a compound with structural similarities, has led to the development of methods for rapid detection of resistant Mycobacterium tuberculosis strains. Such studies may inform the design of assays to assess the efficacy of this compound against various bacterial pathogens, potentially identifying resistance mechanisms and contributing to the development of new antibacterial agents (Suzuki et al., 2002).

Metabolic Pathways and Disease Mechanisms

The role of nicotinamide derivatives in metabolic pathways, as elucidated through studies on compounds like 1-methylnicotinamide, may reveal potential therapeutic applications of this compound in mitigating effects of acute gastric lesions or other diseases. Understanding the mechanisms by which these compounds influence gastric mucosal defense and other physiological processes can guide the development of new treatments for a variety of conditions (Brzozowski et al., 2008).

Eigenschaften

IUPAC Name

N-(4-pyrazin-2-yloxycyclohexyl)-6-(trifluoromethyl)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17F3N4O2/c18-17(19,20)14-6-1-11(9-23-14)16(25)24-12-2-4-13(5-3-12)26-15-10-21-7-8-22-15/h1,6-10,12-13H,2-5H2,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGZWPFKPIDHRSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1NC(=O)C2=CN=C(C=C2)C(F)(F)F)OC3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.